

Spectral Data of 5-Nitrobenzo[d]oxazole-2(3H)-thione: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]oxazole-2(3H)-thione

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Abstract

This technical guide provides a comprehensive overview of the spectral data for **5-Nitrobenzo[d]oxazole-2(3H)-thione**. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted mass spectrometry data alongside a detailed analysis of a structurally similar compound, 5-Nitro-2-phenylbenzoxazole, to offer valuable comparative insights. The guide includes general experimental protocols for key spectroscopic techniques and a conceptual workflow for its synthesis and characterization.

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound featuring a benzoxazole core structure, which is of significant interest in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a nitro group at the 5-position and a thione group at the 2-position can significantly influence the molecule's electronic properties and biological activity. Accurate spectral characterization is crucial for the identification, purity assessment, and structural elucidation of this compound in research and development settings.

Physicochemical Properties

Basic information for **5-Nitrobenzo[d]oxazole-2(3H)-thione** is summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O ₃ S
Molecular Weight	196.18 g/mol
CAS Number	22876-21-7
Appearance	Light brown to brown solid
Melting Point	244-245 °C

Spectral Data

While experimental spectra for **5-Nitrobenzo[d]oxazole-2(3H)-thione** are not readily available in public databases, this section provides predicted mass spectrometry data and detailed experimental data for the closely related compound, 5-Nitro-2-phenylbenzoxazole, for comparative purposes.

Mass Spectrometry (Predicted Data)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **5-Nitrobenzo[d]oxazole-2(3H)-thione**.

Adduct	Predicted m/z
[M+H] ⁺	197.0015
[M+Na] ⁺	218.9835
[M+K] ⁺	234.9574
[M-H] ⁻	194.9869

Spectral Data of a Representative Compound: 5-Nitro-2-phenylbenzoxazole

The following tables present the experimental spectral data for 5-Nitro-2-phenylbenzoxazole (CAS No. 759401)[1]. This compound shares the 5-nitrobenzoxazole core, providing a valuable reference for the expected spectral features of **5-Nitrobenzo[d]oxazole-2(3H)-thione**.

Wavenumber (cm ⁻¹)	Assignment
3099, 3069	C-H stretching (aromatic)
1607	C=C stretching (aromatic)
1526	C=N stretching
1526, 1344	NO ₂ stretching (asymmetric and symmetric)
1246	C-O-C stretching

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.35	d	2.4	H-4
8.29	dd	8.8, 2.4	H-6
8.23-8.20	m	-	Phenyl H
7.72	d	8.8	H-7
7.55-7.51	m	-	Phenyl H

Chemical Shift (δ , ppm)	Assignment
164.5	C-2
153.3	C-3a
145.8	C-5
141.9	C-7a
132.3	Phenyl C
129.2	Phenyl C
128.1	Phenyl C
126.7	Phenyl C
120.9	C-6
116.1	C-4
110.5	C-7

m/z	Relative Intensity (%)	Assignment
240.05	100.0	[M] ⁺
241.06	14.3	[M+1] ⁺
242.06	1.6	[M+2] ⁺

Experimental Protocols

This section outlines general methodologies for obtaining the spectral data presented.

Synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione

A general method for the synthesis involves the reaction of 2-Amino-4-nitrophenol with potassium ethylxanthate in anhydrous ethanol. The mixture is refluxed, and upon cooling and acidification, the product precipitates and can be collected by filtration[2].

FT-IR Spectroscopy

The FT-IR spectrum of a solid sample can be recorded using the KBr pellet technique. A small amount of the compound is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is then recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} [1][3].

UV-Vis Spectroscopy

A solution of the compound is prepared in a suitable solvent (e.g., ethanol or DMSO) of a known concentration. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm. The solvent is used as a reference blank[4][5].

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and tetramethylsilane (TMS) is used as an internal standard[1][6].

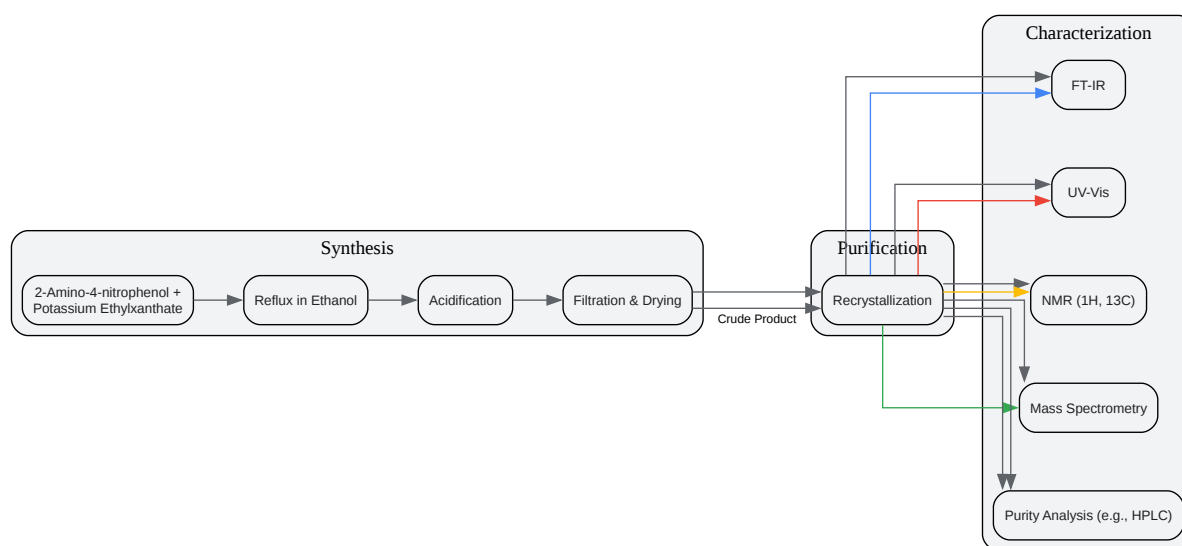
Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to induce ionization and fragmentation[7][8]. ESI-MS is a softer ionization technique often used for determining the molecular ion peak of more fragile molecules.

Workflow and Pathway Diagrams

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **5-Nitrobenzo[d]oxazole-2(3H)-thione**.

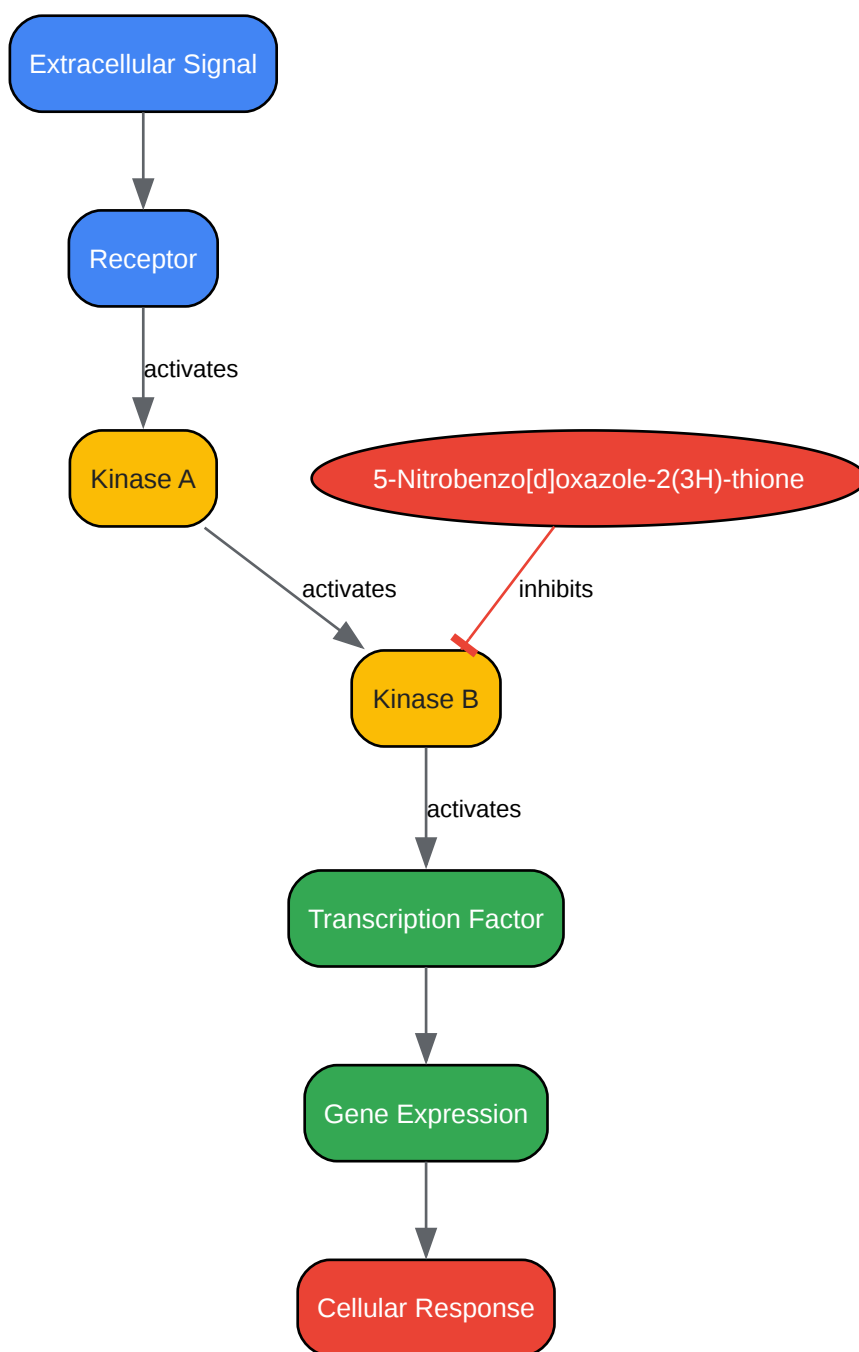


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Caption: General workflow for the synthesis and spectral characterization.

Conceptual Signaling Pathway

Benzoxazole derivatives have been investigated for various biological activities, including as inhibitors of specific enzymes or signaling pathways. The following diagram illustrates a conceptual signaling pathway where a hypothetical benzoxazole derivative acts as an inhibitor.



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Caption: Conceptual kinase inhibition pathway for a benzoxazole derivative.

Conclusion

This technical guide has compiled the available spectral information for **5-Nitrobenzo[d]oxazole-2(3H)-thione**. While direct experimental data remains scarce, the

provided predicted mass spectrometry data and the comprehensive spectral analysis of the structurally related 5-Nitro-2-phenylbenzoxazole offer a solid foundation for researchers. The outlined experimental protocols and workflows provide practical guidance for the synthesis and characterization of this and similar compounds. Further experimental investigation is warranted to fully elucidate the spectral properties and biological activities of **5-Nitrobenzo[d]oxazole-2(3H)-thione**.

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